molecular formula C22H26N2O3 B1202364 Methoxymethyl Apovincaminate CAS No. 78101-34-5

Methoxymethyl Apovincaminate

Katalognummer: B1202364
CAS-Nummer: 78101-34-5
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: YFTYPMACWTZHPH-IRLDBZIGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methoxymethyl Apovincaminate is a synthetic derivative of vinca alkaloids, structurally related to compounds like ethyl apovincaminate (EAPO, vinpocetine) and 2-hydroxyethyl apovincaminate (HEAPO, RGH-10885). These derivatives originate from the alkaloids of Vinca minor and are designed to enhance pharmacokinetic properties, such as brain penetration and metabolic stability. Methoxymethyl Apovincaminate incorporates a methoxymethyl group, which is hypothesized to improve lipophilicity and prolong cerebral retention compared to its analogs .

Eigenschaften

CAS-Nummer

78101-34-5

Molekularformel

C22H26N2O3

Molekulargewicht

366.5 g/mol

IUPAC-Name

methoxymethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate

InChI

InChI=1S/C22H26N2O3/c1-3-22-10-6-11-23-12-9-16-15-7-4-5-8-17(15)24(19(16)20(22)23)18(13-22)21(25)27-14-26-2/h4-5,7-8,13,20H,3,6,9-12,14H2,1-2H3/t20-,22+/m1/s1

InChI-Schlüssel

YFTYPMACWTZHPH-IRLDBZIGSA-N

SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCOC

Isomerische SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCOC

Kanonische SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCOC

Andere CAS-Nummern

78101-34-5

Synonyme

methoxymethyl apovincaminate
MR 711
MR-711

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacokinetic Comparisons

Key Structural Features :

  • EAPO (Vinpocetine) : Ethyl ester group at the C16 position.
  • Methoxymethyl Apovincaminate : Methoxymethyl ester group, balancing lipophilicity and solubility.

Pharmacokinetic Properties :

Compound Brain Elimination Half-Life Brain Region Concentration (vs. Cerebellum)
EAPO (Vinpocetine) Rapid (<12 hours) Lower in hypothalamus, striatum, cortex
HEAPO (RGH-10885) Prolonged (>12 hours) Higher in hypothalamus, striatum, cortex
Methoxymethyl Apovincaminate* Theoretically intermediate Predicted higher due to methoxymethyl group

Data derived from in vivo studies on EAPO and HEAPO . Methoxymethyl Apovincaminate properties are extrapolated based on structural modifications.

Cognitive Enhancement Efficacy

In rodent models (e.g., active/passive avoidance tests):

  • HEAPO demonstrated significant memory-enhancing effects comparable to cholinesterase inhibitors like donepezil and galantamine .
  • EAPO showed transient efficacy due to rapid brain clearance.
  • Methoxymethyl Apovincaminate is expected to exhibit prolonged efficacy owing to slower elimination, though direct studies are lacking.

Mechanistic Differences :

  • EAPO/HEAPO : Modulate calcium/calmodulin signaling and cerebral blood flow .
  • Methoxymethyl Apovincaminate : Hypothesized to combine calcium modulation with enhanced blood-brain barrier permeability.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Methoxymethyl Apovincaminate and confirming its structural integrity?

  • Answer : Synthesis should follow protocols for vinca alkaloid derivatives, utilizing esterification reactions to substitute the ethyl group in ethyl apovincaminate with a methoxymethyl moiety. Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) for stereochemical analysis of the pentacyclic core.
  • High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry to verify purity (>95%) and molecular weight (expected ~366.5 g/mol).
  • X-ray crystallography (if crystalline) to resolve complex stereochemistry .
    • Key Consideration : Include controls like unmodified apovincaminate analogs to benchmark reactivity and yield.

Q. How should in vivo models be designed to evaluate the cognitive effects of Methoxymethyl Apovincaminate?

  • Answer : Adopt protocols from validated neurobehavioral studies:

  • Active Avoidance Tests : Use shuttle-box paradigms in rodents (e.g., Wistar rats, n=8/group) to measure conditioned stimuli responses (avoidances) and intertrial crossings .
  • Passive Avoidance Tests : Step-through or step-down latency measurements to assess memory retention.
  • Dosage : Administer orally 1 hour before testing, with dose-response curves (e.g., 1–10 mg/kg) to identify optimal efficacy thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cerebral blood flow modulation by Methoxymethyl Apovincaminate across studies?

  • Answer : Discrepancies often arise from methodological variability. Mitigate this by:

  • Standardizing Models : Use transcranial Doppler (TCD) or near-infrared spectroscopy (NIRS) in both healthy and stroke-model animals to isolate compound-specific effects from disease-state variability .
  • Pharmacokinetic Profiling : Measure brain-region concentrations via LC-MS/MS to correlate exposure levels with hemodynamic outcomes (e.g., cortex vs. cerebellum) .
  • Meta-Analysis : Aggregate data using indexed chemical databases (e.g., PubChem, ChemBank) to account for synonym mismatches (e.g., "methoxymethyl apovincaminate" vs. "MR-711") in literature searches .

Q. What computational strategies predict the interaction of Methoxymethyl Apovincaminate with neural targets like calcium channels or PDE1?

  • Answer : Combine ligand-based and structure-based approaches:

  • Molecular Docking : Use Vinca alkaloid templates (e.g., vinpocetine’s PDE1 binding site) to model methoxymethyl substitution effects on binding affinity .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes under physiological conditions (e.g., solvation, pH 7.4).
  • QSAR Models : Train on apovincaminate derivatives to quantify how substituents (e.g., methoxymethyl vs. hydroxyethyl) alter bioactivity .

Q. How does the methoxymethyl modification impact the pharmacokinetic profile compared to ethyl apovincaminate?

  • Answer : The substitution likely enhances lipophilicity and brain retention:

  • LogP Analysis : Calculate partition coefficients (e.g., using ChemAxon) to predict increased blood-brain barrier penetration.
  • Elimination Half-Life : Compare plasma/brain concentrations in rodents over 24 hours via serial sampling. Ethyl apovincaminate shows rapid clearance (<6 hours), while methoxymethyl analogs may persist >12 hours .
  • Metabolite Profiling : Identify primary metabolites (e.g., hydroxylated derivatives) using UPLC-QTOF to assess metabolic stability .

Methodological Best Practices

  • Literature Review : Overcome indexing challenges by querying synonyms (e.g., "MR-711") and IUPAC names across platforms like PubMed, Embase, and specialized chemical libraries .
  • Data Reproducibility : Document synthesis steps and analytical parameters (e.g., NMR shifts, HPLC gradients) in line with Medicinal Chemistry Research guidelines to enable replication .
  • Ethical Compliance : For in vivo studies, align participant selection (e.g., rodent strain, sample size) with institutional review protocols to ensure ethical rigor .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.